molecular formula C20H13F5N4O3S2 B10826004 N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide CAS No. 1246761-03-4

N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide

Cat. No.: B10826004
CAS No.: 1246761-03-4
M. Wt: 516.5 g/mol
InChI Key: XOPMVFNBFICPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GRC-17536 is a small molecule drug developed by Glenmark Pharmaceuticals. It is a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) receptor, which is a non-selective cation channel predominantly expressed in sensory neurons. This compound has shown promise in the treatment of various conditions, including chronic cough, diabetic peripheral neuropathy, and other pain-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GRC-17536 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of GRC-17536 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

GRC-17536 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

GRC-17536 exerts its effects by selectively inhibiting the TRPA1 receptor. This receptor is involved in the detection of noxious stimuli and the transmission of pain signals. By blocking TRPA1, GRC-17536 reduces the activation of sensory neurons and alleviates pain and inflammation. The molecular targets and pathways involved include the modulation of calcium ion influx and the inhibition of pro-inflammatory signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GRC-17536 stands out due to its high selectivity for the TRPA1 receptor, which reduces off-target effects and enhances its therapeutic potential. Its efficacy in clinical trials for conditions like diabetic peripheral neuropathy further highlights its uniqueness compared to other TRPA1 antagonists .

Properties

CAS No.

1246761-03-4

Molecular Formula

C20H13F5N4O3S2

Molecular Weight

516.5 g/mol

IUPAC Name

N-[4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C20H13F5N4O3S2/c1-28-16(31)13-8(6-33-17(13)29(2)19(28)32)5-12(30)27-18-26-11(7-34-18)9-3-4-10(21)14(15(9)22)20(23,24)25/h3-4,6-7H,5H2,1-2H3,(H,26,27,30)

InChI Key

XOPMVFNBFICPDB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CS2)CC(=O)NC3=NC(=CS3)C4=C(C(=C(C=C4)F)C(F)(F)F)F)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.